molecular formula C10H10F3NO B11720176 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Cat. No.: B11720176
M. Wt: 217.19 g/mol
InChI Key: UYDPXQNOHUCMLP-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It features an azetidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate azetidine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2

InChI Key

UYDPXQNOHUCMLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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